2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine
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Overview
Description
2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl and pyridinyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-nitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrido[4,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and nitrophenyl positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrido[4,3-d]pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, transcription, and cell division, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for their antimicrobial and anticancer properties.
Pyrimido[4,5-b]quinoline: Exhibits a range of biological activities, including antibacterial and antifungal effects.
Uniqueness
2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitrophenyl and pyridinyl groups enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
6-(4-nitrophenyl)-2-pyridin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-23(25)15-6-4-14(5-7-15)22-10-8-16-13(12-22)11-20-18(21-16)17-3-1-2-9-19-17/h1-7,9,11H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTPIUDVZPDDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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